Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Overview
Description
This compound is a derivative of phenyl ethyl alcohol and ethyl propionate, which are both organic compounds . It likely contains an aromatic ring (from the phenyl group), a bromine atom (from the bromophenyl group), and an ester group (from the carboxylate part of the name).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes .Molecular Structure Analysis
The molecular structure would likely include a phenyl ring attached to an ethyl group, with a bromine atom attached to the phenyl ring. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a liquid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound.Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds . These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers. The presence of the bromophenyl group makes it a suitable candidate for acting as an electrophile in these reactions.
Biological Activity Exploration
Indole derivatives, to which this compound is structurally related, have shown a wide range of biological activities . This includes antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Therefore, this compound could be a valuable scaffold for developing new medications or studying biological pathways.
Enantioselective Synthesis
Compounds like Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be used in the formation of enantioenriched boronic esters, which are crucial in asymmetric synthesis . This is particularly important for creating substances with high enantioselectivity, which is a key factor in drug effectiveness and safety.
Environmental Studies
The compound’s solubility and potential mobility in water systems could make it a subject of environmental studies . Its impact on water solubility and distribution in aquatic systems could be explored, particularly in the context of pharmaceutical pollutants.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFXZBEPPKTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Synthesis routes and methods
Procedure details
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